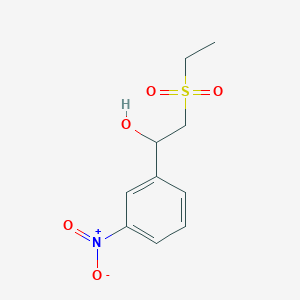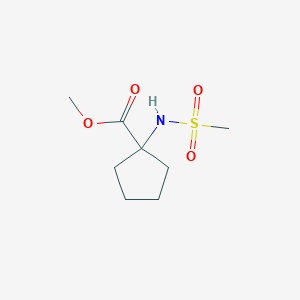
Methyl 3-cyclobutylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclobutylpropanoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of cyclobutylpropanoic acid and methanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-cyclobutylpropanoate can be synthesized through the esterification of cyclobutylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-cyclobutylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to cyclobutylpropanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols in the presence of acid catalysts for transesterification.
Major Products Formed:
Hydrolysis: Cyclobutylpropanoic acid and methanol.
Reduction: 3-cyclobutylpropanol.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-cyclobutylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of methyl 3-cyclobutylpropanoate involves its interaction with various molecular targets depending on the context of its use. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparación Con Compuestos Similares
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
Comparison: Methyl 3-cyclobutylpropanoate is unique due to its cyclobutyl group, which imparts different steric and electronic properties compared to linear or branched esters like methyl acetate or ethyl acetate. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
methyl 3-cyclobutylpropanoate |
InChI |
InChI=1S/C8H14O2/c1-10-8(9)6-5-7-3-2-4-7/h7H,2-6H2,1H3 |
Clave InChI |
OVESGSMXUWXJSA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13002730.png)
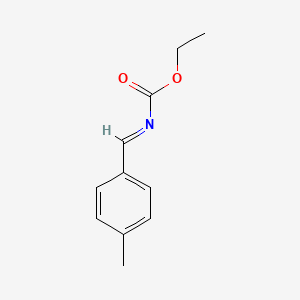
![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)


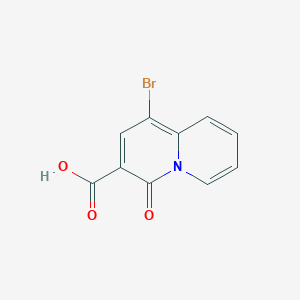
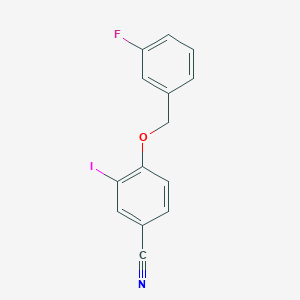
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
![5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13002774.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13002776.png)
